molecular formula C11H13F3N2 B2366880 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline CAS No. 16085-45-3

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline

Cat. No.: B2366880
CAS No.: 16085-45-3
M. Wt: 230.234
InChI Key: VAAASCUUHAHDMZ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline is an organic compound characterized by the presence of a pyrrolidine ring and a trifluoromethyl group attached to an aniline moiety

Scientific Research Applications

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with specific properties.

Safety and Hazards

The safety information for “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” indicates that it should be stored in an inert atmosphere at 2-8°C . The compound has a GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 .

Future Directions

The future directions for “4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline” and similar compounds could involve further investigations into how the chiral moiety influences biological activity . Additionally, new synthetic strategies and modifications could be explored to design new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Quinones and related derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted anilines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(Pyrrolidin-1-yl)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

    3-(Trifluoromethyl)aniline: Lacks the pyrrolidine ring, affecting its binding affinity and specificity.

    4-(Morpholin-4-yl)-3-(trifluoromethyl)aniline: Contains a morpholine ring instead of a pyrrolidine ring, leading to variations in its chemical behavior and applications.

Uniqueness

This combination enhances its stability, reactivity, and binding affinity, making it a valuable compound in various research and industrial contexts .

Properties

IUPAC Name

4-pyrrolidin-1-yl-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2/c12-11(13,14)9-7-8(15)3-4-10(9)16-5-1-2-6-16/h3-4,7H,1-2,5-6,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAAASCUUHAHDMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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